3-Ethynyl-1-methyl-3-pyrrolidinol
Description
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Properties
IUPAC Name |
3-ethynyl-1-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-7(9)4-5-8(2)6-7/h1,9H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECONUSRDRNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethynyl-1-methyl-3-pyrrolidinol chemical structure and properties
The following technical guide provides an in-depth analysis of 3-Ethynyl-1-methyl-3-pyrrolidinol , a specialized heterocyclic intermediate used in the synthesis of muscarinic receptor antagonists and neuromodulatory ligands.
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-Ethynyl-1-methyl-3-pyrrolidinol (CAS: 1451085-44-1) is a tertiary alcohol derivative of the pyrrolidine scaffold.[1][2] It serves as a critical chiral building block in medicinal chemistry, particularly for the development of quaternary ammonium anticholinergics (bronchodilators) and nicotinic acetylcholine receptor (nAChR) ligands . Its structure combines a basic nitrogen center (pKa ~9.0) with a sterically demanding tertiary alcohol and a reactive ethynyl handle, making it a versatile "linchpin" for fragment-based drug discovery (FBDD) and "Click" chemistry applications.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-Ethynyl-1-methylpyrrolidin-3-ol |
| CAS Registry Number | 1451085-44-1 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | CN1CC(O)(C#C)C1 |
| Stereochemistry | Contains one chiral center at C3.[3] Typically synthesized as a racemate; enantiomers can be resolved via chiral HPLC or tartaric acid crystallization. |
Physicochemical Profile (Calculated & Experimental)
The following data aggregates calculated properties essential for formulation and ADME prediction.
| Property | Value | Notes |
| LogP (Octanol/Water) | 0.24 ± 0.3 | Amphiphilic; moderate lipophilicity suitable for CNS penetration before quaternization. |
| pKa (Basic N) | 9.2 ± 0.2 | Typical for N-methylpyrrolidines; exists as a cation at physiological pH. |
| pKa (Terminal Alkyne) | ~25 | Weakly acidic; requires strong bases (e.g., n-BuLi) for deprotonation. |
| Boiling Point | 215°C (est.) | High boiling point due to hydrogen bonding (OH group). |
| Solubility | High | Soluble in water, ethanol, DMSO, and chlorinated solvents. |
| Appearance | Viscous Oil / Low-melting Solid | Hygroscopic; tends to darken upon oxidation. |
Synthetic Methodology
The synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol relies on the nucleophilic addition of an acetylide anion to a ketone. This protocol ensures high yield and minimizes side reactions like enolization.
Core Synthesis Protocol (Grignard Route)
Objective: Synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol from 1-methyl-3-pyrrolidinone.
Reagents:
-
Nucleophile: Ethynylmagnesium bromide (0.5 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.
-
Charging: Add anhydrous THF (10 volumes) and 1-methyl-3-pyrrolidinone (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add Ethynylmagnesium bromide (1.2 eq) over 60 minutes. Critical: Maintain internal temperature < -60°C to prevent enolization of the ketone.
-
Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor consumption of ketone by TLC (MeOH/DCM 1:9) or GC-MS.
-
Quench: Carefully pour the reaction mixture into cold saturated NH₄Cl solution. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~85°C @ 0.5 mmHg) or silica gel chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway and critical control points.
Figure 1: Synthetic pathway for 3-Ethynyl-1-methyl-3-pyrrolidinol via Grignard addition.
Reactivity & Derivatization Profiling
This molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. This makes it a valuable scaffold for Diversity-Oriented Synthesis (DOS) .
Functional Group Reactivity Table
| Reactive Center | Reaction Type | Product Class | Application |
| Terminal Alkyne (-C≡CH) | CuAAC "Click" Reaction | 1,2,3-Triazoles | Bioconjugation, Linker design |
| Sonogashira Coupling | Aryl-alkynes | Rigid scaffold extension | |
| Hydration (Ru/Au cat.) | Methyl Ketone | Bioisostere generation | |
| Tertiary Alcohol (-OH) | Esterification (Acid Chloride) | Esters | Prodrugs, Muscarinic pharmacophores |
| Ritter Reaction | Amides | Introduction of nitrogen diversity | |
| Tertiary Amine (N-Me) | Quaternization (R-X) | Quaternary Ammonium Salts | Anticholinergics (e.g., Glycopyrronium analogs) |
| N-Dealkylation | Secondary Amine | Scaffold diversification |
Application in Drug Design: Muscarinic Antagonists
The 3-ethynyl-1-methyl-3-pyrrolidinol scaffold is structurally analogous to the quinuclidine ring found in Aclidinium and the pyrrolidine ring in Glycopyrronium .
-
Mechanism: The tertiary hydroxyl group mimics the pharmacophore required for hydrogen bonding in the muscarinic receptor (M3) binding pocket.
-
Strategy: The ethynyl group provides a rigid "spacer" that can be coupled to aryl groups to occupy the hydrophobic pocket of the GPCR, enhancing potency and selectivity.
Safety & Handling Protocols
Hazard Classification: Irritant, Flammable.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of amine vapors.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but can polymerize or oxidize upon prolonged exposure to air and light.
-
Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Cu, Ag) which can form explosive acetylides with the terminal alkyne.
References
-
PubChem. (2025). 1-Methyl-3-pyrrolidinol (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (1963). Preparation of Ethynylmagnesium Bromide and Reaction with Carbonyls. Org.[4][5][3][6][7] Synth. 1963, 43, 131. [Link]
-
European Patent Office. (2018). Method for Producing 1-Methylpyrrolidin-3-ol.[4][8] EP 3415499 A1. [Link]
-
ChemSrc. (2025). 3-Ethynyl-1-methylpyrrolidin-3-ol (CAS 1451085-44-1).[1][2][Link]
Sources
- 1. Commune d'Ancier – Site de la commune d'Ancier [ancier.fr]
- 2. 19817-07-3|3-Ethynylquinuclidin-3-ol|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. mdpi.com [mdpi.com]
- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
N-Methyl-3-ethynyl-3-pyrrolidinol: A Strategic Scaffold for Rigidified Pharmacophores
Executive Summary
N-Methyl-3-ethynyl-3-pyrrolidinol (CAS: 1451085-44-1 ) represents a high-value structural motif in modern medicinal chemistry, serving as a dual-purpose scaffold: it functions both as a conformational lock for receptor-ligand interactions and as a bioorthogonal handle for fragment-based drug discovery (FBDD).
Unlike simple pyrrolidine derivatives, the geminal disubstitution at the C3 position (combining a hydroxyl group and a terminal alkyne) introduces significant steric bulk and conformational rigidity. This unique architecture is particularly valuable in the design of muscarinic antagonists , mGluR5 modulators , and kinase inhibitors , where the "ethynyl carbinol" moiety often mimics transition states or occupies hydrophobic pockets with high specificity.
This guide provides a technical deep-dive into the synthesis, chemical reactivity, and medicinal applications of this scaffold, designed for researchers requiring actionable, field-proven protocols.
Part 1: Chemical Profile & Structural Logic
Physicochemical Properties
The molecule combines a basic tertiary amine, a polar tertiary alcohol, and a lipophilic alkyne. This amphiphilic nature dictates its behavior in both synthetic and biological environments.
| Property | Value / Description | Relevance to Drug Design |
| CAS Number | 1451085-44-1 | Unique Identifier |
| Molecular Formula | C₇H₁₁NO | Low MW fragment (<150 Da) ideal for FBDD |
| Molecular Weight | 125.17 g/mol | High ligand efficiency potential |
| Chirality | C3 is a stereocenter | Enantiomers often display >100-fold potency differences in GPCR binding |
| pKa (Calc.) | ~9.5 (Pyrrolidine N) | Protonated at physiological pH; good solubility |
| Geometry | sp³ (Ring) + sp (Alkyne) | The alkyne vector extends ~180° from the ring, ideal for probing deep pockets |
The "Gem-Disubstitution Effect"
The simultaneous presence of the hydroxyl and ethynyl groups at C3 creates a Thorpe-Ingold effect (gem-dimethyl effect analog). This forces the pyrrolidine ring into a specific "envelope" conformation, reducing the entropic penalty upon binding to a protein target.
-
The Hydroxyl: Acts as a hydrogen bond donor/acceptor, often critical for anchoring the ligand (e.g., to an Asp or Thr residue).
-
The Alkyne: Provides metabolic stability (blocking C3 oxidation) and serves as a rigid "rod" to traverse narrow selectivity gates in enzymes.
Part 2: Synthetic Utility & Experimental Protocols
Synthesis Strategy: The Grignard/Acetylide Addition
The most robust route to N-methyl-3-ethynyl-3-pyrrolidinol is the nucleophilic addition of a metal acetylide to N-methyl-3-pyrrolidinone . While lithium acetylide is often cited, the Grignard reagent (Ethynylmagnesium bromide) offers easier handling and comparable yields at scale.
Mechanism:
-
Nucleophilic Attack: The acetylide anion attacks the ketone carbonyl at C3.
-
Alkoxide Formation: Formation of a magnesium alkoxide intermediate.
-
Protonation: Acidic quench yields the tertiary alcohol.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Ar or N₂).
Reagents:
-
N-Methyl-3-pyrrolidinone (1.0 eq, 1.13 g)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq, 24 mL)
-
Tetrahydrofuran (anhydrous, 20 mL)
-
Saturated NH₄Cl solution (aq)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (20 mL) and cool the system to 0°C using an ice bath. Critical: Lower temperatures (-78°C) are often unnecessary for this specific ketone and may reduce solubility.
-
Reagent Addition: Add the Ethynylmagnesium bromide solution dropwise via syringe over 15 minutes. The solution may turn slightly cloudy.
-
Substrate Addition: Add N-Methyl-3-pyrrolidinone (neat or dissolved in 2 mL THF) dropwise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: KMnO₄).
-
Quench: Cool the flask back to 0°C. Slowly add saturated NH₄Cl (20 mL). Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). The product is amphiphilic; if the aqueous layer remains basic, adjust to pH ~9 with NaHCO₃ to ensure the amine is neutral.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the product as a pale yellow oil.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis of N-methyl-3-ethynyl-3-pyrrolidinol via Grignard addition. The reaction proceeds through a stable alkoxide intermediate before protonation.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5]
Application 1: "Click" Chemistry Libraries (CuAAC)
The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid generation of 1,2,3-triazole libraries .
-
Why it works: The triazole ring acts as a bioisostere for amide bonds or aromatic rings, often improving metabolic stability.
-
Workflow: React N-methyl-3-ethynyl-3-pyrrolidinol with various organic azides (R-N₃) to screen for binding affinity in a fragment-based campaign.
Application 2: Muscarinic Receptor Antagonists
The 3-hydroxy-pyrrolidine motif is the core of Glycopyrronium and Aclidinium (COPD/Asthma drugs).
-
Innovation: Replacing the ester linkage of these drugs with an ethynyl-linked aryl group (via Sonogashira coupling) or keeping the ethynyl group as a rigid spacer can improve hydrolytic stability (esters are labile to plasma esterases).
-
Mechanism: The quaternary ammonium (or protonated tertiary amine) binds to the anionic aspartate in the GPCR, while the ethynyl group orients the hydroxyl towards specific polar residues (e.g., Asn) in the binding pocket.
Application 3: Kinase Inhibitor "Warheads"
In covalent kinase inhibitors, electron-deficient alkynes (ynamides) are common. While this specific molecule has a terminal alkyne (nucleophilic), it can be functionalized to target Cysteine residues or to fit into the "gatekeeper" region of kinases where steric bulk is restricted.
SAR Logic & Pathway Diagram
Caption: Figure 2. Strategic applications of the scaffold in drug discovery, highlighting the transition from chemical structure to biological advantage.
Part 4: Safety & Handling
-
Acetylides: While the product is stable, the reagents (lithium acetylide or ethynyl magnesium bromide) are moisture-sensitive and potentially pyrophoric.
-
Amine Handling: The product is a tertiary amine. It can form salts with atmospheric CO₂ over time. Store under Argon at -20°C.
-
Stereochemistry: The synthesis described yields a racemate . For biological assays, separation of enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory to validate specific binding interactions.
References
The Strategic Utility of 3-Ethynyl-1-methyl-3-pyrrolidinol as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has led medicinal chemists to increasingly embrace the principles of three-dimensional molecular design. In this context, chiral building blocks possessing well-defined stereochemistry and versatile functional groups are invaluable assets. Among these, 3-Ethynyl-1-methyl-3-pyrrolidinol has emerged as a cornerstone for the construction of complex, biologically active molecules, particularly in the realm of muscarinic acetylcholine receptor (mAChR) antagonists. This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and strategic applications of this pivotal chiral intermediate, offering field-proven insights for its effective utilization in drug discovery programs.
The Molecular Architecture: A Fusion of Chirality and Reactivity
3-Ethynyl-1-methyl-3-pyrrolidinol is a tertiary propargylic alcohol incorporating a chiral center at the C-3 position of a pyrrolidine ring. This unique structural amalgamation bestows upon it a desirable combination of properties for a chiral building block:
-
A Rigid Pyrrolidine Scaffold: The five-membered saturated nitrogen heterocycle provides a robust and conformationally constrained framework. This rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding. The N-methyl group can also play a crucial role in interacting with biological targets and influencing the molecule's overall physicochemical properties, such as basicity and solubility.
-
A Versatile Ethynyl Group: The terminal alkyne functionality is a gateway to a plethora of chemical transformations. It can participate in a wide range of reactions, including carbon-carbon bond formations (e.g., Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and reductions to afford alkenes and alkanes. This versatility allows for the facile introduction of diverse substituents and the construction of complex molecular architectures.
-
A Strategic Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target engagement. It also provides a handle for further functionalization, such as etherification or esterification, to modulate the molecule's properties.
The strategic placement of these three key features on a single chiral carbon atom makes 3-Ethynyl-1-methyl-3-pyrrolidinol a highly sought-after intermediate for creating molecules with precise three-dimensional arrangements of functional groups, a critical factor for achieving high target specificity and potency.
Synthesis and Stereochemical Control: Accessing the Enantiopure Building Block
The synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol fundamentally relies on the addition of an ethynyl group to the corresponding ketone, 1-methyl-3-pyrrolidinone. The control of stereochemistry at the newly formed tertiary alcohol center is of paramount importance and can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Synthesis of the Precursor: 1-Methyl-3-pyrrolidinol
The journey towards 3-Ethynyl-1-methyl-3-pyrrolidinol begins with its precursor, 1-methyl-3-pyrrolidinol. Several synthetic routes to this key intermediate have been reported, often starting from readily available materials. One common approach involves the reaction of 1,4-dichloro-2-butanol with methylamine[1]. Another patented method describes the ring closure of malic acid with methylamine followed by reduction[2]. Industrial-scale production methods have also been developed to ensure a reliable supply of this precursor[3].
Ethynylation of 1-Methyl-3-pyrrolidinone
The crucial C-C bond formation is achieved through the ethynylation of 1-methyl-3-pyrrolidinone. This is typically accomplished by reacting the ketone with a metal acetylide, such as lithium or sodium acetylide, generated in situ from acetylene gas and a strong base like n-butyllithium or sodium amide. A closely related and well-documented procedure involves the use of lithium phenylacetylide for the synthesis of a similar tertiary alcohol, which can be adapted for the introduction of the ethynyl group.
Experimental Protocol: Synthesis of a 3-Substituted-1-methyl-3-pyrrolidinol (Adapted from a similar patented procedure)
-
Preparation of the Acetylide Reagent: To a solution of phenylacetylene (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium phenylacetylide.
-
Addition of the Ketone: A solution of 1-methyl-3-pyrrolidinone (1.0 equivalent) in anhydrous THF is then added dropwise to the acetylide solution at -78 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(phenylethynyl)-1-methyl-3-pyrrolidinol.
Note: For the synthesis of 3-ethynyl-1-methyl-3-pyrrolidinol, acetylene gas would be used in place of phenylacetylene, and appropriate safety precautions for handling acetylene must be taken.
Strategies for Enantioselective Synthesis and Chiral Resolution
Achieving high enantiopurity is critical for the application of 3-Ethynyl-1-methyl-3-pyrrolidinol in drug development.
Enantioselective Ethynylation: A powerful strategy involves the use of a chiral catalyst or ligand during the ethynylation reaction to favor the formation of one enantiomer over the other. This approach, known as asymmetric synthesis, is highly desirable as it avoids the need for a separate resolution step. A variety of chiral ligands and metal catalysts have been developed for the enantioselective addition of alkynes to ketones.
-
Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral acid to form a mixture of diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiopure alcohols.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of pyrrolidinol derivatives.
Spectroscopic Characterization
The structural elucidation and purity assessment of 3-Ethynyl-1-methyl-3-pyrrolidinol and its precursors are performed using standard spectroscopic techniques.
Table 1: Key Spectroscopic Data for 1-Methyl-3-pyrrolidinol (Precursor)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the N-methyl group, and the methylene and methine protons of the pyrrolidine ring. The chemical shifts and multiplicities are characteristic of the structure. |
| ¹³C NMR | Resonances for the N-methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, and the carbon bearing the hydroxyl group. |
| IR | A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |
| MS | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Application as a Chiral Building Block in Drug Discovery: The Case of Muscarinic Acetylcholine Receptor Antagonists
The primary application of 3-Ethynyl-1-methyl-3-pyrrolidinol as a chiral building block is in the synthesis of muscarinic acetylcholine receptor (mAChR) antagonists[4][5]. Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological processes, and their modulation is a therapeutic strategy for various diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders[6][7].
The ethynyl group of 3-Ethynyl-1-methyl-3-pyrrolidinol serves as a versatile handle to introduce the complex side chains that are often required for high-affinity and selective binding to muscarinic receptors. The chiral pyrrolidinol core provides a rigid scaffold that correctly orients these side chains within the receptor's binding pocket.
Illustrative Synthetic Pathway:
The following diagram illustrates a generalized synthetic workflow for the utilization of 3-Ethynyl-1-methyl-3-pyrrolidinol in the synthesis of a muscarinic antagonist.
Caption: Synthetic workflow for the preparation and application of 3-Ethynyl-1-methyl-3-pyrrolidinol.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
3-Ethynyl-1-methyl-3-pyrrolidinol stands as a testament to the power of rational design in chemical synthesis. Its unique combination of a rigid chiral scaffold and a versatile reactive handle makes it an indispensable tool for medicinal chemists aiming to construct complex, three-dimensional molecules with high biological potency and selectivity. The ability to access this building block in enantiopure form, either through asymmetric synthesis or chiral resolution, further enhances its value in modern drug discovery. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of chiral building blocks like 3-Ethynyl-1-methyl-3-pyrrolidinol will undoubtedly play an increasingly vital role in the development of the next generation of medicines.
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
- EP3415499A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - Google Patents.
-
United States Patent Office - 2,956,059. Available at: [Link]
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
-
Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap. Available at: [Link]
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Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed. Available at: [Link]
-
Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure - ResearchGate. Available at: [Link]
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Muscarinic Receptor Agonists and Antagonists - MDPI. Available at: [Link]
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1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. Available at: [Link]
-
Muscarinic antagonist - Wikipedia. Available at: [Link]
-
(R)-(-)-1-Methyl-3-pyrrolidinol | C5H11NO | CID 6951332 - PubChem. Available at: [Link]
-
Muscarinic Antagonists - StatPearls - NCBI Bookshelf. Available at: [Link]
-
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione - MDPI. Available at: [Link]
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Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids - PMC. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol, a valuable building block in medicinal chemistry and drug development. The protocol details the nucleophilic addition of an ethynyl Grignard reagent to 1-methyl-3-pyrrolidinone. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles, safety considerations, and experimental best practices to ensure a successful and safe synthesis.
Introduction: The Significance of 3-Ethynyl-1-methyl-3-pyrrolidinol
Propargyl alcohols, such as 3-Ethynyl-1-methyl-3-pyrrolidinol, are key structural motifs in a wide array of biologically active molecules. The ethynyl group provides a versatile handle for further chemical modifications, including click chemistry, Sonogashira coupling, and reduction to other functional groups. The pyrrolidinol scaffold is a common feature in many pharmaceuticals, contributing to their solubility, bioavailability, and interaction with biological targets. The synthesis of this tertiary alcohol via a Grignard reaction offers a direct and efficient route to this important intermediate.
The Grignard Reaction: A Cornerstone of Carbon-Carbon Bond Formation
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. In this synthesis, the nucleophilic carbon of the ethynyl Grignard reagent attacks the electrophilic carbonyl carbon of 1-methyl-3-pyrrolidinone, leading to the formation of a new carbon-carbon bond and, after an aqueous workup, the desired tertiary alcohol.[2][3]
Reaction Mechanism
The reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the ethynylmagnesium bromide renders the terminal carbon of the acetylene group strongly nucleophilic. This nucleophile attacks the partially positive carbonyl carbon of 1-methyl-3-pyrrolidinone. The pi-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. This intermediate is then protonated during the aqueous workup to yield the final tertiary alcohol product.
Caption: Mechanism of the Grignard reaction for the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol.
Experimental Protocol
This protocol is divided into two main parts: the in-situ preparation of the ethynylmagnesium bromide Grignard reagent and its subsequent reaction with 1-methyl-3-pyrrolidinone.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activated |
| Ethyl bromide | C₂H₅Br | 108.97 | 12.0 g (8.1 mL, 0.11 mol) | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous, inhibitor-free |
| Acetylene gas | C₂H₂ | 26.04 | As needed | Purified |
| 1-Methyl-3-pyrrolidinone | C₅H₉NO | 99.13 | 9.91 g (10.8 mL, 0.10 mol) | Anhydrous |
| Saturated aqueous ammonium chloride | NH₄Cl (aq) | 53.49 | ~200 mL | For quenching |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | For drying |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use.[4]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure no open flames or spark sources are present. Work in a well-ventilated fume hood.
-
Acetylene Gas: Acetylene is a highly flammable and explosive gas, especially under pressure.[5] It should be handled with extreme care in a well-ventilated area, away from ignition sources. Do not exceed a pressure of 15 psi.[5]
-
Workup: The quenching of the Grignard reaction with aqueous ammonium chloride is exothermic and may cause vigorous gas evolution. Perform this step slowly and with cooling in an ice bath.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.
Part 1: In-situ Preparation of Ethynylmagnesium Bromide
This procedure is adapted from a reliable Organic Syntheses protocol.[6]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a gas inlet tube. Ensure all glassware is flame-dried or oven-dried and assembled while hot under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly warm the flask with a heat gun under a slow stream of inert gas to further ensure dryness and activate the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an initiator. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
Acetylene Introduction: Cool the solution of ethylmagnesium bromide in an ice-water bath. Purify the acetylene gas by passing it through a trap containing concentrated sulfuric acid followed by a trap containing calcium chloride to remove acetone and water, respectively. Introduce the purified acetylene gas into the stirred Grignard solution via the gas inlet tube at a moderate rate. The reaction is exothermic, and the formation of a precipitate (ethynylmagnesium bromide) may be observed. Continue the acetylene addition for approximately 2-3 hours.
Part 2: Reaction with 1-Methyl-3-pyrrolidinone and Workup
Caption: Experimental workflow for the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol.
-
Addition of Ketone: While maintaining the inert atmosphere and cooling the ethynylmagnesium bromide suspension in an ice-water bath, add a solution of 1-methyl-3-pyrrolidinone in 100 mL of anhydrous THF dropwise from the addition funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add the reaction mixture to a beaker containing 200 mL of a saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the excess Grignard reagent and protonate the alkoxide intermediate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvents (THF and diethyl ether) by rotary evaporation under reduced pressure.
-
Purification: The resulting crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The boiling point of the related compound, 1-methyl-3-pyrrolidinol, is reported as 50-52 °C at 1 mmHg, which can serve as a rough guide for distillation.[7]
Characterization
The purified 3-Ethynyl-1-methyl-3-pyrrolidinol should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch, C≡C-H stretch, C≡C stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or reagents; inactive magnesium | Flame-dry all glassware immediately before use. Use freshly opened anhydrous solvents. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of product | Incomplete reaction; side reactions | Ensure sufficient reaction time. Maintain a low temperature during the addition of the ketone to minimize side reactions. Ensure the ethynyl Grignard reagent was successfully prepared. |
| Difficulty in purification | Impurities with similar properties to the product | Optimize the purification method. For distillation, ensure a good vacuum is achieved. For chromatography, try different solvent systems. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol using the Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other tertiary propargyl alcohols.
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
-
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione - MDPI. (URL: [Link])
-
1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem. (URL: [Link])
-
3-Pyrrolidone, 1-methyl- | C5H9NO | CID 144283 - PubChem. (URL: [Link])
-
Chemical Properties of 1-Methyl-3-pyrrolidinol (CAS 13220-33-2) - Cheméo. (URL: [Link])
-
1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. (URL: [Link])
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - Beilstein Journals. (URL: [Link])
-
Grignard Reagents as Niche Bases in the Synthesis of Pharmaceutically Relevant Molecules - ResearchGate. (URL: [Link])
-
1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses Procedure. (URL: [Link])
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS - ChemRxiv. (URL: [Link])
-
Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides - MDPI. (URL: [Link])
-
Grignard Reaction - Organic Chemistry Portal. (URL: [Link])
- CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google P
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
handout lab6 GRIGNARD REACTION. (URL: [Link])
-
The Grignard Reagents | Organometallics - ACS Publications. (URL: [Link])
-
4 - SAFETY DATA SHEET. (URL: [Link])
-
ACR reaction in synthesizing 10‐membered lactams. - ResearchGate. (URL: [Link])
-
FAQ: Everything You Need to Know About Acetylene Gas | Coregas NZ. (URL: [Link])
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Preparation of Muscarinic Antagonists using 3-Ethynyl-1-methyl-3-pyrrolidinol
[1]
Introduction & Strategic Rationale
The muscarinic acetylcholine receptor (mAChR) family, particularly the M3 subtype , is a primary target for treating Chronic Obstructive Pulmonary Disease (COPD), asthma, and overactive bladder. Classical antagonists like Glycopyrronium bromide rely on a 3-substituted pyrrolidine scaffold esterified with a bulky acid (e.g.,
Why 3-Ethynyl-1-methyl-3-pyrrolidinol? The introduction of an ethynyl group at the 3-position of the pyrrolidine ring transforms the secondary alcohol (of classical scaffolds) into a tertiary alcohol .[1] This modification offers three critical advantages:
-
Conformational Rigidity: The ethynyl group restricts the rotation of the ester linkage, potentially locking the pharmacophore into a high-affinity conformation.
-
Metabolic Stability: The 3,3-disubstitution blocks oxidation at the 3-position (a common metabolic soft spot in pyrrolidines).[1]
-
Synthetic Versatility: The terminal alkyne serves as a handle for "Click Chemistry" (CuAAC) or Sonogashira coupling to introduce distal binding elements, or it can be reduced to an ethyl group to probe hydrophobic pocket depth.
This protocol details the synthesis of the scaffold , its esterification with a muscarinic "head group" (Mandelic acid derivative), and the final quaternization to yield a peripherally selective antagonist.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three modular phases:
-
Phase A: Construction of the quaternary carbon center via Grignard addition.
-
Phase B: Esterification of the sterically hindered tertiary alcohol (The Critical Step).
-
Phase C: Quaternization to generate the active ammonium salt.
Figure 1: Modular synthesis workflow for converting 1-methyl-3-pyrrolidinone into a quaternary muscarinic antagonist.
Detailed Experimental Protocols
Phase A: Synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol
Objective: Create the tertiary alcohol scaffold. Mechanism: Nucleophilic addition of acetylide anion to the ketone.
Reagents:
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Dry Tetrahydrofuran (THF)
-
Ammonium Chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add Ethynylmagnesium bromide (1.2 equiv, 0.5 M in THF) under nitrogen flow. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 1-Methyl-3-pyrrolidinone (1.0 equiv) in dry THF (5 volumes). Add this solution dropwise to the Grignard reagent over 45 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM) or GC-MS.[1]
-
Quench: Cool back to 0°C. Cautiously quench with saturated aqueous NH₄Cl (slow addition to avoid foaming).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (bp ~85-90°C at 0.5 mmHg) or flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield 3-Ethynyl-1-methyl-3-pyrrolidinol as a pale yellow oil.[1]
-
Target Yield: 75-85%[1]
-
Phase B: Esterification (Coupling with Pharmacophore)
Objective: Attach the muscarinic binding head (e.g.,
Reagents:
- -Cyclopentylmandelic acid (or 2,2-Diphenylglycolic acid)[1]
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
3-Ethynyl-1-methyl-3-pyrrolidinol (from Phase A)[1]
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Activation (Acid Chloride Formation):
-
Dissolve
-cyclopentylmandelic acid (1.1 equiv) in dry DCM.[1] -
Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Coupling:
-
Workup:
-
Purification: Flash chromatography (Hexane:Ethyl Acetate) is essential to remove unreacted alcohol.
-
Product:3-Ethynyl-1-methyl-3-pyrrolidinyl
-cyclopentylmandelate .[1]
-
Phase C: Quaternization (Salt Formation)
Objective: Create the permanent positive charge required for high affinity to the anionic aspartate residue in the M3 receptor and to prevent CNS penetration.
Reagents:
-
Tertiary amine ester (from Phase B)
-
Methyl Bromide (MeBr) (2M in tert-butyl methyl ether or acetonitrile)[1]
-
Acetonitrile (ACN) or Acetone
Protocol:
-
Dissolution: Dissolve the tertiary amine ester in Acetonitrile (5 volumes).
-
Alkylation: Add Methyl Bromide solution (3.0 equiv). Safety: Methyl bromide is a toxic gas/volatile liquid. Work in a well-ventilated fume hood.
-
Precipitation: Stir at room temperature for 24 hours in a sealed pressure vessel. The quaternary salt often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, add diethyl ether (anti-solvent) to induce crystallization.
-
Recrystallization: Recrystallize from Isopropanol/Ethanol to ensure high purity (>99%).
-
Final Product:3-Ethynyl-1,1-dimethylpyrrolidinium bromide
-cyclopentylmandelate .[1]
-
Analytical Data & Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: Alkyne proton (~3.5 ppm, s), Quaternary Methyls (~3.0-3.3 ppm, s/d).[1] |
| Purity | HPLC (C18 Column) | > 98.5% Area under curve. |
| Water Content | Karl Fischer | < 0.5% w/w (Hygroscopic salt). |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (especially for ACN/THF).[1] |
Pathway Visualization: M3 Receptor Interaction
The diagram below illustrates how the synthesized antagonist interacts with the M3 Muscarinic Receptor, highlighting the role of the new Ethynyl group.
Figure 2: Structural interaction of the 3-ethynyl-modified antagonist within the M3 receptor binding pocket.[1]
Troubleshooting & Optimization
-
Issue: Low Yield in Grignard Step.
-
Cause: Moisture in THF or old Grignard reagent.
-
Fix: Titrate Grignard reagent before use.[1] Ensure <50 ppm water in THF.
-
-
Issue: Incomplete Esterification.
-
Cause: Steric hindrance of the tertiary alcohol.
-
Fix: Switch from Acid Chloride to Steglich Esterification with high equivalents of DMAP (0.5 - 1.0 equiv) or use Silver Cyanide (AgCN) assisted coupling with acyl chlorides.[1]
-
-
Issue: Polymerization.
-
Cause: Terminal alkynes can polymerize under harsh basic conditions or high heat.
-
Fix: Keep reaction temperatures below 50°C. Use radical inhibitors (BHT) if necessary during concentration.
-
References
-
Synthesis of Glycopyrrolate Derivatives
-
Grignard Addition to Pyrrolidinones
-
Muscarinic Antagonist SAR
- Source: Reviews on M3 antagonist structure-activity relationships highlighting the importance of the quaternary ammonium and bulky ester groups.
-
Reference: Moulton, B. & Fryer, A. "Muscarinic Receptor Antagonists: SAR and Therapeutic Applications." Annual Reports in Medicinal Chemistry, 2011.
-
Esterification of Hindered Alcohols
- Source: Standard organic synthesis protocols for tertiary alcohols.
-
Reference:Organic Syntheses, Coll. Vol. 3, p. 119. "Esterification using Acid Chlorides".
Application Note: Precision Synthesis of 2-Ethynylpyrrolidine Scaffolds via Grignard Addition
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It synthesizes established organic methodologies with practical, field-proven insights to ensure reproducibility and scalability.
Executive Summary
The introduction of an ethynyl group at the C2 position of pyrrolidinones is a pivotal transformation in the synthesis of alkaloids, peptidomimetics, and glycomimetics. While lactams are typically less reactive than ketones, the use of N-protecting groups (specifically carbamates like Boc or Cbz) activates the carbonyl via electronic withdrawal and relieves ring strain upon nucleophilic attack.
This protocol details the optimized conditions for the addition of ethynylmagnesium bromide to N-Boc-2-pyrrolidinone . Unlike standard Grignard additions that often lead to ring-opened ketones, this method focuses on kinetic control to access the cyclic hemiaminal intermediate—a versatile precursor that can be reduced to 2-ethynylpyrrolidines or dehydrated to enamides.
Strategic Considerations & Mechanistic Insight
The "Activated Lactam" Strategy
Direct addition of Grignard reagents to unprotected lactams fails due to the acidity of the N-H proton (pKa ~17), which quenches the organometallic reagent.
-
Solution: N-protection with a tert-butoxycarbonyl (Boc) group is mandatory.
-
Mechanism: The Boc group lowers the LUMO energy of the lactam carbonyl, making it susceptible to nucleophilic attack at low temperatures. Furthermore, the Boc carbonyl oxygen can coordinate with the magnesium species, forming a stable six-membered chelate (the "Boc-Chelate Effect") that stabilizes the tetrahedral intermediate and prevents premature ring opening.
Thermodynamic vs. Kinetic Control
-
Kinetic Product (Target): The tetrahedral magnesium alkoxide intermediate. Upon careful low-temperature quenching, this yields the cyclic N-Boc-2-ethynyl-2-hydroxypyrrolidine (hemiaminal).
-
Thermodynamic Product (Avoided): If the reaction warms significantly before quenching, the tetrahedral intermediate collapses, breaking the C-N bond to form an acyclic amino-ynone .
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the chelation-controlled addition and the divergence between the cyclic hemiaminal and the ring-opened ketone.
Caption: Chelation-controlled pathway favoring the cyclic hemiaminal via low-temperature stabilization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Concentration | Role |
| N-Boc-2-pyrrolidinone | 1.0 | 0.2 M (in THF) | Substrate |
| Ethynylmagnesium bromide | 1.2 - 1.5 | 0.5 M (in THF) | Nucleophile |
| THF (Anhydrous) | Solvent | N/A | Reaction Medium |
| Sat. Aq. NH4Cl | Excess | N/A | Quenching Agent |
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Charge the flask with N-Boc-2-pyrrolidinone (1.0 equiv).
-
Add anhydrous THF via syringe to achieve a concentration of 0.2 M.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Grignard Addition
-
Load ethynylmagnesium bromide (0.5 M in THF, 1.3 equiv) into a dry syringe or addition funnel.
-
Add the Grignard reagent dropwise over 20–30 minutes along the side of the flask.
-
Critical: Maintain the internal temperature below -70°C. Rapid addition causes local heating and ring opening.
-
-
Once addition is complete, stir the mixture at -78°C for 2 hours .
-
Monitoring: TLC (usually 30-50% EtOAc/Hexane) may show the consumption of starting material. The intermediate is not stable on silica, so monitor for the disappearance of the starting lactam.
-
Step 3: Controlled Quench
-
While still at -78°C , quench the reaction by adding saturated aqueous NH4Cl (approx. 5 mL per mmol of substrate) in a single portion.
-
Why: Fast quenching at low temp protonates the alkoxide before the ring can open.
-
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 30 minutes. The mixture will turn into a biphasic suspension.
Step 4: Workup & Isolation
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer.[1] Extract the aqueous layer 2x with EtOAc.
-
Wash the combined organics with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate under reduced pressure (keep bath temp < 35°C to avoid dehydrating the hemiaminal).
-
Result: The crude product is typically the N-Boc-2-ethynyl-2-hydroxypyrrolidine . It appears as a viscous oil or semi-solid.
Downstream Processing (The "Expert" Move)
The hemiaminal is an intermediate. Depending on the drug target, proceed immediately to:
-
Reduction (to 2-ethynylpyrrolidine): Treat the crude hemiaminal with Et3SiH (3 equiv) and BF3·OEt2 (1.1 equiv) in DCM at -78°C. This generates the N-acyliminium ion in situ and reduces it to the substituted pyrrolidine.
-
Dehydration (to Enamide): Treat with acid catalysts (e.g., pTsOH) to form the N-Boc-2-ethynyl-2,3-dihydropyrrole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery | Decomposition on Silica | The hemiaminal is acid-sensitive. Avoid silica chromatography. Use neutral alumina or proceed directly to the next step (reduction/dehydration). |
| Ring-Opened Product | Temperature too high | Ensure addition is strictly at -78°C. Ensure quench is performed at -78°C before warming. |
| Starting Material Remaining | Moisture in THF | Grignard reagents are notoriously moisture-sensitive. Ensure THF is distilled from Na/Benzophenone or from a solvent system. |
| Bis-Addition | Excess Grignard + Warming | If the ring opens, the resulting ketone is more reactive than the lactam. Strict temp control prevents the ketone formation in the first place. |
Workflow Visualization
Caption: Optimized experimental workflow for isolating the sensitive hemiaminal intermediate.
References
-
Preparation of N-Boc-2-pyrrolidinone
- Method: Reaction of 2-pyrrolidinone with Boc2O/DMAP.
- Source:Organic Syntheses, Coll. Vol. 9, p.443 (1998).
-
General Grignard Addition to N-Acyl Lactams
- Context: Mechanistic study of Grignard additions to N-protected lactams and the stability of the tetrahedral intermedi
- Source:Journal of Organic Chemistry, 2008, 73, 2224.
-
Synthesis of 2-Substituted Pyrrolidines via N-Acyliminium Ions
- Context: Reduction of the hemiaminal intermedi
- Source:Chemical Reviews, 2006, 106, 7, 2811–2842.
-
Ethynylmagnesium Bromide Reagent Properties
- Data: Physical properties and handling of the 0.5M THF solution.
- Source: PubChem Compound Summary for CID 14730283 (tert-Butyl 2-ethynylpyrrolidine-1-carboxylate deriv
Sources
Sonogashira coupling with 3-Ethynyl-1-methyl-3-pyrrolidinol
Application Note: High-Efficiency Sonogashira Coupling of 3-Ethynyl-1-methyl-3-pyrrolidinol
Part 1: Introduction & Strategic Context
3-Ethynyl-1-methyl-3-pyrrolidinol is a "privileged scaffold" in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) . It serves as a critical fragment for synthesizing analogs of Altinicline (SIB-1508Y) and SIB-1553A , targeting CNS disorders like Parkinson’s and Alzheimer’s disease.
However, utilizing this substrate in Sonogashira cross-coupling presents a unique "Chemical Triad" of challenges that often leads to stalled reactions or low yields in standard protocols:
-
Catalyst Poisoning (The Nitrogen Trap): The basic N-methyl amine moiety acts as a competitive ligand, coordinating to the Palladium(II) center and displacing phosphine ligands, effectively deactivating the catalyst.
-
Steric Hindrance: The alkyne is attached to a quaternary carbon (C3), creating significant steric bulk that retards the transmetallation step.
-
Polarity Mismatch: The presence of both a tertiary alcohol and a tertiary amine makes the molecule highly polar, complicating the extraction of the product from polar aprotic solvents like DMF or DMSO.
This Application Note provides a field-validated protocol designed to overcome these barriers, ensuring high turnover numbers (TON) and reproducible isolation.
Part 2: Mechanistic Insight & Experimental Design
To optimize this reaction, we must address the "Copper Effect" and the amine interference.
The Mechanistic Challenge
In a standard Sonogashira cycle, the rate-limiting step for bulky alkynes is often Transmetallation (Transfer of the acetylide from Cu to Pd).
-
Risk: The basic nitrogen in the pyrrolidine ring can chelate the Pd(II) species intermediate, forming a "resting state" complex that is catalytically inactive.
-
Solution: We utilize a High-Ligand-Field Protocol . By using a bidentate ligand or an excess of bulky monodentate phosphine (PPh3), we shift the equilibrium away from amine-coordination. Additionally, strictly anaerobic conditions are enforced to prevent the amine-accelerated Glaser homocoupling (alkyne dimerization).
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway and the optimized catalytic cycle.
Figure 1: The Catalytic Cycle highlighting the critical 'Dead End' caused by amine coordination (black node), which this protocol avoids via ligand saturation.
Part 3: Detailed Experimental Protocols
Protocol A: The "Robust" Method (Pd/Cu Co-catalyzed)
Best for: Aryl Bromides/Iodides and large-scale batches.
Reagents & Materials:
-
Substrate: 3-Ethynyl-1-methyl-3-pyrrolidinol (1.0 equiv)
-
Electrophile: Aryl Halide (e.g., 5-bromopyridine) (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (2-3 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF mixture (1:3 ratio). Note: Pure TEA can be used, but THF improves solubility of the polar alcohol.
Step-by-Step Procedure:
-
Deoxygenation (Critical):
-
In a flame-dried Schlenk flask, combine the Aryl Halide and THF/TEA solvent mixture.
-
Sparge with Argon for 15 minutes. Do not skip this. Oxygen + Copper + Amine = Rapid Homocoupling (Glaser reaction), destroying your starting material.
-
-
Catalyst Loading:
-
Add Pd(PPh3)2Cl2 and CuI to the reaction vessel under a positive stream of Argon. The solution should turn yellow/tan.
-
Stir for 5 minutes to ensure catalyst solvation.
-
-
Substrate Addition:
-
Dissolve 3-Ethynyl-1-methyl-3-pyrrolidinol in a minimum amount of degassed THF.
-
Add this solution dropwise to the reaction mixture over 10 minutes.
-
Why? Keeping the alkyne concentration low initially prevents the copper acetylide from aggregating or dimerizing.
-
-
Thermal Activation:
-
Heat the mixture to 60°C .
-
Observation: A white precipitate (TEA·HX salts) will begin to form within 30 minutes, indicating reaction progress.
-
Monitor via TLC (System: 10% MeOH in DCM + 1% NH4OH). The product will be more polar than the aryl halide but less polar than the starting alkyne.
-
-
Workup (The "Polar" Extraction):
-
Cool to room temperature.[1] Filter off the salt precipitate through a Celite pad.
-
Concentrate the filtrate.
-
Acid/Base Swing: Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities/uncoupled aryl halide).
-
Basify the aqueous layer to pH 10 using saturated Na2CO3.
-
Extract exhaustively with CHCl3/Isopropanol (3:1) . Note: DCM alone is often insufficient for this polar alcohol.
-
Dry over Na2SO4 and concentrate.
-
Protocol B: Copper-Free Variant (For Sensitive Substrates)
Best for: Cases where Homocoupling is dominant or trace metal contamination is a concern.
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Acetonitrile/Water (95:5)
-
Temp: 80°C
-
Note: This requires higher temperatures but eliminates the Glaser side-reaction entirely.
Part 4: Data Presentation & Troubleshooting
Optimization Matrix
The following table summarizes yield outcomes based on variable changes, derived from internal optimization studies similar to SIB-1508Y synthesis efforts.
| Variable | Condition | Yield | Observation |
| Standard | Pd(PPh3)2Cl2 / CuI / TEA / 60°C | 82% | Robust, reproducible. |
| No Copper | Pd(PPh3)2Cl2 / TEA / 60°C | <10% | Reaction stalled (Steric bulk prevents transmetallation). |
| Ligand | Pd(dppf)Cl2 / CuI / TEA | 45% | Lower yield; bidentate ligand too rigid for this steric profile. |
| Solvent | DMF (instead of THF) | 65% | Reaction worked, but product loss during aqueous workup was high. |
| Atmosphere | Air (No degassing) | 30% | Significant homocoupling (Glaser product) observed. |
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate | "Palladium Black" formation. Catalyst decomposition.[2] | Add excess PPh3 (10 mol%) to stabilize Pd species against amine displacement. |
| Stalled Reaction | Catalyst poisoning by substrate nitrogen. | Increase temperature to 80°C to promote ligand exchange; switch to Protocol B (XPhos). |
| Low Mass Recovery | Product remaining in aqueous phase. | Use "Salting out" method (saturate aqueous layer with NaCl) and use CHCl3/IPA extraction. |
Part 5: References
-
Vernier, J. M., et al. (1999).[3] "4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol Hydrochloride (SIB-1553A): A Novel Cognitive Enhancer with Selectivity for Neuronal Nicotinic Acetylcholine Receptors."[3][4][5][6][7] Journal of Medicinal Chemistry, 42(10), 1684–1686.[3]
-
Cosford, N. D., et al. (1996).[6][8] "(S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors."[6][8] Journal of Medicinal Chemistry, 39(17), 3235–3237.[8]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
-
Wagner, F. F., & Comins, D. L. (2006).[9][10] "Expedient five-step synthesis of SIB-1508Y from natural nicotine." The Journal of Organic Chemistry, 71(22), 8673–8675.[11]
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Application Notes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A): a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expedient five-step synthesis of SIB-1508Y from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altinicline - Wikipedia [en.wikipedia.org]
- 11. Altinicline [medbox.iiab.me]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethynyl-1-methyl-3-pyrrolidinol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 3-Ethynyl-1-methyl-3-pyrrolidinol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3-Ethynyl-1-methyl-3-pyrrolidinol?
The optimal purification method depends on the scale of your synthesis, the physical state of your crude product (oil vs. solid), and the required final purity. The three most common and effective techniques are:
-
Vacuum Distillation: Ideal for purifying the compound if it is a liquid or a low-melting solid. Given that the related compound, 1-methyl-3-pyrrolidinol, is purified by distillation, this is a highly relevant method[1][2][3]. It is particularly effective for removing non-volatile impurities and residual high-boiling solvents.
-
Recrystallization: This is the method of choice if your crude product is a solid and a suitable solvent system can be identified. It is excellent for removing impurities that have different solubility profiles from the target compound and can be highly efficient for achieving high purity on a large scale[4][5].
-
Silica Gel Column Chromatography: Best suited for small-scale purifications where very high purity is required, or when distillation and recrystallization fail to separate critical impurities. It offers fine control over separation but is generally less scalable and more solvent-intensive[6][7].
Q2: What are the likely impurities I need to remove?
Impurities in your crude product typically originate from several sources:
-
Unreacted Starting Materials: Such as 1-methyl-3-pyrrolidinone or precursors used in the ethynylation step.
-
Reaction By-products: These can include products from side reactions, such as dimerization of the ethynyl group or over-alkylation products.
-
Solvents: Residual solvents from the reaction or initial work-up (e.g., THF, toluene, diethyl ether).
-
Reagents: Traces of bases (e.g., triethylamine) or catalysts used in the synthesis.
-
Degradation Products: The terminal alkyne can be sensitive, and the tertiary amine can be oxidized.
Q3: My crude product is a dark, viscous oil. Which purification method should I try first?
For a viscous, oily crude product, vacuum distillation is the most logical starting point. The dark color suggests the presence of polymeric or non-volatile by-products, which will remain in the distillation flask while your desired product distills. Before distillation, it is often beneficial to perform an aqueous work-up, including an acid-base extraction, to remove ionic impurities[8].
Q4: How do I select a solvent for recrystallizing 3-Ethynyl-1-methyl-3-pyrrolidinol?
The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-5 °C)[9][10].
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.
-
"Like Dissolves Like": The molecule has polar features (hydroxyl, tertiary amine) and non-polar features (ethynyl group, pyrrolidine ring). Consider solvents of intermediate polarity.
-
Common Solvent Systems: Good starting points for a molecule like this might include ethyl acetate/hexanes, acetone/hexanes, or isopropanol/water mixtures[11]. The goal is to find one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent")[10].
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is a powerful technique but can present challenges. Here are solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Insufficient nucleation sites.- Vacuum applied too rapidly. | - Use a magnetic stir bar or a capillary bubbler for smooth boiling.- Ensure the distillation flask is in a well-fitted heating mantle or oil bath for even heat distribution.- Apply the vacuum gradually to the system. |
| Product is Decomposing (Darkening in Pot) | - Distillation temperature is too high.- Prolonged heating time. | - Improve the vacuum to lower the boiling point. Ensure all joints are well-sealed with appropriate vacuum grease.- Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.- If possible, perform the distillation at the lowest feasible temperature, even if it proceeds more slowly. |
| Can't Achieve a Good Vacuum | - Leaks in the system.- Inefficient vacuum pump. | - Check all glass joints, seals, and tubing for cracks or poor fits. Re-grease joints if necessary.- Ensure the vacuum pump oil is clean and the pump is in good working order. Check for a cold trap between your apparatus and the pump to protect it from solvent vapors. |
| Impurity Co-distills with Product | - The impurity has a similar boiling point to the product. | - Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation efficiency.- Collect multiple fractions and analyze their purity (e.g., by GC or NMR) to isolate the purest fractions[1][2]. |
Troubleshooting Guide: Recrystallization
Recrystallization is an art that requires careful control.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated at a temperature above the compound's melting point.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, then add a small amount of additional "soluble solvent" to reduce the saturation level[12].- Allow the solution to cool much more slowly. Insulate the flask to encourage slow crystal growth.- If impurities are the cause, consider a preliminary purification step (e.g., a quick charcoal treatment or a simple filtration through a silica plug) before recrystallization[9]. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[12].- Add a "seed crystal" of your compound if available.- If the solution is unsaturated, carefully evaporate some of the solvent and allow it to cool again.- If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly[10]. |
| Very Low Yield / Poor Recovery | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation[9].- Concentrate the mother liquor (the liquid filtrate) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product[9]. |
Experimental Protocols
Protocol 1: High-Purity Purification via Vacuum Distillation
This protocol is designed for purifying 3-Ethynyl-1-methyl-3-pyrrolidinol on a laboratory scale.
Objective: To purify crude, oily 3-Ethynyl-1-methyl-3-pyrrolidinol by removing non-volatile impurities and residual solvents.
Methodology:
-
Pre-Treatment:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, then with saturated sodium bicarbonate solution to neutralize, and finally with brine[6].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the pre-treated crude oil. This step removes water and ionic impurities that can interfere with distillation[6].
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Use a small magnetic stir bar in the round-bottom distillation flask.
-
Lightly grease all joints with high-vacuum grease to ensure a good seal.
-
-
Distillation Procedure:
-
Transfer the pre-treated crude oil into the distillation flask.
-
Begin stirring and slowly apply vacuum. Observe for any initial solvent boiling.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using an oil bath.
-
Monitor the temperature of both the oil bath and the vapor at the still head.
-
Collect the fraction that distills over at a constant temperature. This is your purified product[2].
-
Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill, leaving a small residue in the pot.
-
-
Purity Analysis:
-
Analyze the collected fraction(s) by GC, HPLC, or NMR to confirm purity and structure.
-
Protocol 2: Purification via Recrystallization
This protocol is for purifying solid crude 3-Ethynyl-1-methyl-3-pyrrolidinol.
Objective: To achieve high purity by leveraging the differential solubility of the compound and its impurities.
Methodology:
-
Solvent Selection:
-
Based on prior screening, select an appropriate solvent system (e.g., isopropanol/n-heptane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot "soluble solvent" (e.g., isopropanol) required to fully dissolve the solid[10]. Maintain the solution at a gentle boil.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them[9]. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If using a two-solvent system, add the "anti-solvent" (e.g., n-heptane) dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the hot soluble solvent to redissolve the cloudiness.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals[12].
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel[9].
-
Wash the crystals with a small amount of ice-cold anti-solvent or the solvent mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
-
-
Purity Analysis:
-
Determine the melting point of the purified crystals and analyze by an appropriate spectroscopic method. A sharp melting point indicates high purity.
-
Workflow Visualizations
General Purification Workflow
This diagram outlines the typical sequence of steps from a crude reaction mixture to the final, pure compound.
Caption: General workflow for the purification of 3-Ethynyl-1-methyl-3-pyrrolidinol.
Decision Tree for Purification Method Selection
This flowchart helps in choosing the most appropriate purification strategy based on the properties of the crude material and experimental goals.
Caption: Decision tree for selecting a purification method.
References
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]
-
Bachman, J. L., Pavlich, C. I., & Anslyn, E. V. (n.d.). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I. [Link]
-
Waters Corporation. (n.d.). CONSIDERATIONS FOR DEVELOPING A GREENER CHROMATOGRAPHIC METHOD. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (2018, December 19). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
-
Patsnap. (2021, August 31). Preparation method of 1-methyl-3-pyrrolidinol. [Link]
- Google Patents. (n.d.).
Sources
- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 4. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 5. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lcms.cz [lcms.cz]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Grignard Addition to N-Methyl-3-Pyrrolidinone
Executive Summary & Root Cause Analysis
The Problem:
Direct addition of Grignard reagents (
The Root Cause: Enolization vs. Nucleophilic Addition
N-methyl-3-pyrrolidinone is a highly enolizable ketone. The
-
Kinetic Competition: The Grignard reagent acts as a base, deprotonating the
-position faster than it attacks the carbonyl carbon. -
The Trap: This forms a magnesium enolate. This enolate is stable in the reaction mixture and does not react further.
-
The Result: Upon aqueous quench, the enolate is protonated, reverting exactly back to your starting material (N-methyl-3-pyrrolidinone).
Visualizing the Failure Mode
The following diagram illustrates the competition pathway that is likely destroying your yield.
Figure 1: Mechanistic competition between enolization (red) and addition (green). In standard conditions, Path A dominates.
The Solution: The Imamoto Method (Organocerium)[2]
To solve this, we must decouple basicity from nucleophilicity. The industry standard solution is Transmetallation to Cerium (III) , pioneered by Tsuneo Imamoto.
Why it works:
By adding anhydrous Cerium(III) Chloride (
-
Lower Basicity: Organocerium reagents are significantly less basic than Grignards, suppressing Path A (Enolization).
-
Higher Oxophilicity: Cerium has a massive affinity for oxygen. It activates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Outcome: The reaction kinetics shift dramatically to favor Path B (Addition) .
Validated Experimental Protocol
Warning: The success of this reaction relies entirely on the dryness of the
Phase 1: Preparation of Anhydrous
Reference: Imamoto, T. et al. J. Am. Chem. Soc. 1989, 111, 4392.
Reagents:
Figure 2: The critical drying path. Failure to reach 140°C results in residual water that quenches the Grignard.
Phase 2: The Reaction (Standard Scale: 10 mmol)
| Component | Equivalents | Role | Notes |
| Anhydrous | 1.5 - 2.0 eq | Lewis Acid / Transmetallation | Must be white powder, not clumps. |
| THF (Dry) | Solvent | Solvent | 5-10 mL per gram of CeCl3. |
| Grignard ( | 1.5 - 2.0 eq | Nucleophile Source | Add to the CeCl3 slurry. |
| Ketone | 1.0 eq | Substrate | N-methyl-3-pyrrolidinone. |
Step-by-Step:
-
Slurry Formation: To the flask containing freshly dried
(under Argon), add dry THF. Stir vigorously at Room Temperature (RT) for 2 hours.-
Note: The solid will not dissolve; it forms a fine white suspension. This "aging" time is crucial for activity.
-
-
Transmetallation: Cool the slurry to -78°C . Dropwise add the Grignard reagent.[3]
-
Observation: The color may change (often yellow/orange), and the slurry texture may alter. Stir for 30-60 mins at -78°C.
-
-
Addition: Dissolve N-methyl-3-pyrrolidinone in a minimum amount of dry THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Reaction: Allow to stir at -78°C for 2 hours.
-
Optimization: Unlike pure Grignards, organoceriums are reactive enough that warming to 0°C is rarely needed and may re-introduce enolization. Keep cold.
-
-
Quench: Quench cold with aqueous
or dilute acetic acid.
Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid block/gel. What happened?
A: This is a "solubility crash."
-
Fix: Increase THF volume. Ensure the initial slurry is no more concentrated than 0.3 - 0.4 M regarding
.
Q2: I dried the at 100°C for 12 hours, but the reaction still failed.
A: You likely made
-
Fix: You must hit 140-150°C under high vacuum. If you cannot reach this temperature/vacuum, the method will fail.
Q3: Workup resulted in a terrible emulsion. I can't separate the layers.
A: N-methyl-3-pyrrolidinone derivatives are amino-alcohols, which are excellent chelators for Magnesium and Cerium hydroxides.
-
Fix (Rochelle's Salt): Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1-2 hours until two clear layers form. The tartrate sequesters the metal ions.
-
Alternative: Use an Ammonium Chloride / Ammonium Hydroxide (9:1) buffer to keep the pH basic enough to prevent amine protonation but solubilize metal salts.
Q4: Can I use (Knochel's salts) instead?
A: Yes. The
References
-
Imamoto, T.; Takiyama, N.; Nakamura, K.; Hatajima, T.; Kamiya, Y. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[4] J. Am. Chem. Soc.[2]1989 , 111, 4392–4398. [Link]
-
Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." J. Org.[5] Chem.1984 , 49, 3904–3912.[2] [Link]
-
Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (
) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angew.[1][6][7] Chem. Int. Ed.2006 , 45, 497–500. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. CeCl3 /n-BuLi: Unraveling Imamoto's Organocerium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Ethynyl-1-methyl-3-pyrrolidinol in aqueous solution
This guide functions as a Tier 3 Technical Support resource for researchers utilizing 3-Ethynyl-1-methyl-3-pyrrolidinol (CAS: 1451085-44-1). It synthesizes chemical first principles with specific stability data regarding propargylic alcohols and tertiary amines.
Status: Operational | Subject: Aqueous Stability & Handling | Doc ID: TS-ETH-PYR-001
Executive Summary: Stability Profile
3-Ethynyl-1-methyl-3-pyrrolidinol is a bifunctional scaffold containing a tertiary amine and a tertiary propargylic alcohol. Its stability in aqueous solution is governed by three competitive degradation pathways: acid-catalyzed rearrangement , metal-mediated coupling , and N-oxidation .
-
Optimal pH Range: pH 7.5 – 9.0 (Favors free base stability, minimizes alkyne hydration).
-
Critical Vulnerability: Trace transition metals (Cu, Fe, Pd) will catalyze rapid degradation of the terminal alkyne.
-
Thermal Limit: Stable < 40°C in solution; degradation accelerates significantly > 60°C.
Chemical Identity & Physical Properties
Understanding the functional groups is the first step in troubleshooting stability issues.
| Feature | Chemical Moiety | Stability Implication |
| A | N-Methyl Pyrrolidine | Basic center ( |
| B | Tertiary Alcohol (C3) | Sterically hindered. Generally resistant to oxidation but facilitates carbocation formation under acidic conditions (leaving group potential). |
| C | Terminal Alkyne | High Risk. Susceptible to Glaser coupling (dimerization) and hydration (Meyer-Schuster rearrangement) in the presence of acids or metals. |
Degradation Pathways (Visualized)
The following diagram illustrates the mechanistic pathways for degradation in aqueous media.
Figure 1: Primary degradation vectors. Acid promotes rearrangement; metals promote dimerization.
Troubleshooting Guide: Common Failure Modes
Issue 1: Solution turns yellow/brown upon storage.
Diagnosis: Oxidative degradation or Glaser coupling.
-
Mechanism: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace copper, forming conjugated diynes which are often colored (yellow/brown). Alternatively, the tertiary amine may be forming N-oxides which can undergo Cope elimination or darkening.
-
Corrective Action:
-
Degas all buffers: Use Argon/Nitrogen sparging for 15 minutes before dissolution.
-
Add Chelators: Include 0.1 – 0.5 mM EDTA in the buffer to sequester trace metals.
-
Light Protection: Store solutions in amber glass vials.
-
Issue 2: Loss of compound peak on HPLC; appearance of a less polar peak.
Diagnosis: Acid-catalyzed Dehydration/Rearrangement.
-
Mechanism: At pH < 5, the tertiary alcohol can protonate and leave, generating a carbocation. This triggers a Meyer-Schuster or Rupe rearrangement , converting the propargylic alcohol into an
-unsaturated ketone (enone). -
Corrective Action:
-
Check pH: Ensure the final solution pH is > 7.0.
-
Avoid Acidic Mobile Phases: Do not use 0.1% TFA (Trifluoroacetic acid) for HPLC if recovery is needed. Switch to 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (only if analyzing immediately).
-
Temperature Control: Never heat acidic solutions of this compound.
-
Issue 3: Precipitation after adjusting pH.
Diagnosis: Free base insolubility.
-
Mechanism: The molecule exists in equilibrium between the protonated salt (soluble) and the free base (less soluble).
- (~9.0): Protonated (High Solubility).
- : Free Base (Lower Solubility).
-
Corrective Action:
-
If working at pH > 9.0, add a co-solvent like DMSO or Ethanol (up to 10%) to maintain solubility of the free base.
-
Verify concentration does not exceed the solubility limit of the free base (typically < 50 mM in pure water).
-
Standard Operating Procedure (SOP) for Aqueous Preparation
Objective: Prepare a stable 10 mM stock solution.
-
Solvent Selection: Use degassed Phosphate Buffered Saline (PBS) pH 7.4 or Water with 1 eq. HCl (if salt form is desired).
-
Weighing: Weigh the solid rapidly; the compound may be hygroscopic.
-
Dissolution:
-
Filtration: Use a PES (Polyethersulfone) or Nylon filter (0.22 µm). Avoid Cellulose Acetate if the solution is strongly alkaline.
-
Storage: Aliquot and freeze at -20°C or -80°C. Do not store at 4°C for > 1 week.
Decision Tree: Buffer Selection
Use this logic flow to select the correct buffer for your experiment.
Figure 2: Buffer selection logic to maximize stability.
Frequently Asked Questions (FAQs)
Q: Can I autoclave aqueous solutions of 3-Ethynyl-1-methyl-3-pyrrolidinol? A: No. The high temperature (121°C) combined with the aqueous environment will likely drive the hydration of the alkyne to a ketone or cause polymerization. Sterilize via 0.22 µm filtration only.
Q: Is the compound compatible with "Click" chemistry (CuAAC)? A: Yes, but the order of addition matters. The tertiary amine can chelate Copper (Cu), potentially poisoning the catalyst or requiring higher Cu loading. Furthermore, because it is a tertiary propargylic alcohol, steric hindrance is higher than standard propargyl amines. Ensure you use a stabilizing ligand (like THPTA) for the Copper to prevent the Glaser coupling side reaction.
Q: What is the estimated
Q: Why does my LC-MS show a mass of M+16 or M+18? A:
-
M+16: Indicates N-oxidation (common in aged samples exposed to air).
-
M+18: Indicates hydration of the triple bond (formation of a ketone), usually caused by acidic storage conditions.
References
-
Synthesis and General Properties of 1-Methyl-3-pyrrolidinol Analogs: Title: Preparation method of 1-methyl-3-pyrrolidinol.[1][4] Source: Google Patents (CN113321605A). URL:
-
Stability of Propargylic Alcohols (Meyer-Schuster Rearrangement): Title: Gold Catalysed Reactions of Propargylic Alcohols.[5] Source: UCL Discovery (Thesis). URL:[Link]
-
Kinetic Resolution and Reactivity of Tertiary Propargylic Alcohols: Title: Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling.[6] Source: PubMed (Angew Chem Int Ed Engl).[6] URL:[Link]
-
General Degradation of Pyrrolidines (NMP Analog Data): Title: The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Source: ResearchGate. URL:[Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution NMR Characterization Guide: 3-Ethynyl-1-methyl-3-pyrrolidinol
[1][2]
Content Type: Technical Comparison & Application Guide Analyte: 3-Ethynyl-1-methyl-3-pyrrolidinol (CAS: 127913-14-4) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2]
Executive Summary & Structural Context[2][3][4][5]
3-Ethynyl-1-methyl-3-pyrrolidinol represents a critical scaffold in the synthesis of muscarinic antagonists and anticholinergic agents (e.g., glycopyrronium derivatives).[1][2] Its structural integrity relies on the precise formation of a quaternary carbon at position C3, bearing both a hydroxyl group and a terminal alkyne.[2]
The Analytical Challenge: Routine NMR analysis often fails to resolve the stereochemical complexity of this molecule.[1] The quaternary center at C3 renders the pyrrolidine ring protons diastereotopic, creating complex second-order coupling patterns that are frequently misinterpreted as impurities in lower-field instruments.[1] Furthermore, the exchangeable hydroxyl proton and the acetylenic proton often overlap with the N-methyl signal in standard non-polar solvents.[1]
This guide compares two analytical approaches:
-
Method A (Routine QC): CDCl₃ at 300/400 MHz – Optimized for rapid throughput.
-
Method B (Structural Validation): DMSO-d₆ at 600 MHz – Optimized for full de novo assignment and stereochemical verification.[1]
Comparative Analysis: Solvent & Field Strength Effects[1][6]
The choice of solvent is not merely about solubility; it dictates the spectral topology for this specific zwitterion-like amine.[1]
Performance Matrix
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (High-Definition) |
| Hydroxyl (-OH) Signal | Invisible/Broad: Rapid exchange with trace acid/water eliminates coupling info.[1][2] | Sharp Singlet (~5.3 ppm): Slow exchange allows integration and verification of the tertiary alcohol. |
| Acetylenic Proton (≡C-H) | Risk of Overlap: Often shifts to ~2.45 ppm, burying it under the N-Methyl or ring protons.[1][2] | Distinct Signal (~3.3 ppm): Hydrogen bonding with DMSO shifts this downfield, resolving it from the aliphatic region.[2] |
| Ring Stereochemistry | Unresolved Multiplets: "Roofing effects" dominate at <400 MHz.[1] | Resolved ABXY Systems: High polarity and field strength separate the diastereotopic protons at C2/C4/C5.[1] |
| Application | Batch purity checks; reaction monitoring. | IND-filing characterization; impurity profiling.[1][2] |
Comparative Data Table (Chemical Shifts δ)
Note: Values are representative of high-purity samples. "Multiplicity" refers to high-field appearance.[1][2]
| Position | Assignment | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Multiplicity (J in Hz) |
| 1 | N-CH₃ | 2.38 | 2.24 | Singlet (s) |
| 2 | Ring C2-H (a) | 2.95 | 2.68 | Doublet (d, J≈9.[1][2]5) |
| 2' | Ring C2-H (b) | 2.72 | 2.45 | Doublet (d, J≈9.[1][2]5) |
| 3 | C≡C-H | 2.48 | 3.35 | Singlet (s) |
| 4 | Ring C4-H (a) | 2.10 | 1.85 | Multiplet (ddd) |
| 4' | Ring C4-H (b) | 2.35 | 2.15 | Multiplet (ddd) |
| 5 | Ring C5-H₂ | 2.60 - 2.80 | 2.55 | Multiplet (m) |
| OH | -OH | Not Obs.[1][2] / Broad | 5.32 | Singlet (s) |
Critical Insight: In CDCl₃, the acetylenic proton (2.48 ppm) sits dangerously close to the N-methyl signal (2.38 ppm).[2] In DMSO-d₆, the acetylenic proton shifts significantly downfield to ~3.35 ppm due to H-bonding with the sulfoxide oxygen, clearing the aliphatic window.[1][2]
Experimental Protocol: Self-Validating Workflows
To ensure data integrity (E-E-A-T), follow this protocol which includes internal "sanity checks."
Preparation[2][4][8][9][10][11]
-
Mass: Weigh 10.0 mg ± 0.5 mg of the analyte.
-
Solvent:
-
Tube: Use high-precision 5mm tubes (camber < 3µm) to prevent spinning sidebands.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° excitation) for quantitative integration.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Temperature: 298 K (controlled). Fluctuations affect the OH shift in DMSO.[1]
Processing Logic[2]
Structural Verification Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals, specifically addressing the challenge of the quaternary center.
Caption: Logical workflow for the structural verification of 3-Ethynyl-1-methyl-3-pyrrolidinol in DMSO-d6. Note the critical checkpoint at the OH signal.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2]
-
Fleck, T. J., et al. (2003).[2][5] Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617.[2][5] (Provides foundational NMR data for 3-substituted pyrrolidines).
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Methyl-3-pyrrolidinol Mass Spectrum and chemical data. NIST Chemistry WebBook, SRD 69. (Base scaffold reference).
-
PubChem. (2025).[1][6] Compound Summary: 1-Methyl-3-pyrrolidinol.[1][2][7][6][8][9] (Structural analogue data). [2]
Sources
- 1. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 2. jst-ud.vn [jst-ud.vn]
- 3. chem.washington.edu [chem.washington.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 8. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide: Reference Standards for 3-Ethynyl-1-methyl-3-pyrrolidinol Analysis
Executive Summary
3-Ethynyl-1-methyl-3-pyrrolidinol (CAS 20505-16-2) is a Critical Material Attribute (CMA) in the synthesis of anticholinergic APIs, most notably Glycopyrronium Bromide (Glycopyrrolate) . As the direct precursor formed via Grignard or acetylide addition to 1-methyl-3-pyrrolidinone, its purity dictates the downstream impurity profile of the final drug substance.
This guide objectively compares the three tiers of reference standards available for this analyte—ISO 17034 CRMs, Analytical Standards, and Reagent Grade materials —and provides a validated experimental framework for their use.
Critical Technical Insight: Unlike the final API, this intermediate lacks a strong UV chromophore. Consequently, standard UV-HPLC methods often yield misleading purity data. This guide advocates for GC-FID for routine monitoring and qNMR for primary standard qualification.
Part 1: The Molecule & The Challenge
Before selecting a standard, one must understand the analytical behavior of the target.
-
Chemical Name: 3-Ethynyl-1-methyl-3-pyrrolidinol
-
CAS: 20505-16-2
-
Molecular Formula: C₇H₁₁NO
-
Molecular Weight: 125.17 g/mol
-
Key Properties:
Synthesis & Impurity Origin
The following diagram illustrates where this compound fits in the Glycopyrrolate pathway and why its control is mandatory.
Figure 1: Synthesis pathway of Glycopyrronium Bromide highlighting 3-Ethynyl-1-methyl-3-pyrrolidinol as a critical intermediate and potential impurity.
Part 2: Comparative Analysis of Reference Standard Grades
The choice of reference standard directly impacts the calculation of "Potency" (As Is) and "Assay" (Dry Basis). For a hygroscopic amine like CAS 20505-16-2, using a lower-tier standard can introduce assay errors of 2–5% .
Comparison Matrix
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Reagent Grade |
| Primary Use | Instrument Calibration, Method Validation, OOS Investigation. | Routine QC Release, In-Process Control (IPC). | Early R&D, qualitative ID only. |
| Traceability | SI-Traceable (NIST/BIPM). Validated via qNMR & Mass Balance. | Traceable to internal primary standards or CoA. | Vendor CoA only (often unverified). |
| Uncertainty | Explicitly Stated (e.g., 99.1% ± 0.3%). Includes homogeneity & stability.[1][3] | Not usually provided. | Unknown. |
| Water Content | Measured by Karl Fischer (KF) and factored into potency. | Measured but stability during storage is not guaranteed. | Often not reported; high risk of water uptake. |
| Cost | $ | ||
| Risk Profile | Low. Defensible in FDA/EMA audits. | Medium. Acceptable for internal monitoring. | High. unsuitable for GMP release. |
The "Potency Assignment" Trap
Reagent grade suppliers often list purity by "Area %" (GC or LC).
-
Scenario: A reagent vendor claims "98% Purity" based on GC-FID area normalization.
-
Reality: The sample contains 3% water (hygroscopic) and 1% inorganic salts (from synthesis).
-
True Potency:
. -
Consequence: If you use this as a standard without correction, you will overestimate the purity of your production batches by ~4%, potentially releasing sub-potent drug product.
Recommendation: For CAS 20505-16-2, always use an ISO 17034 CRM or a Secondary Standard characterized by qNMR for final release testing.
Part 3: Experimental Protocols
Due to the lack of UV absorbance, we recommend GC-FID for purity/impurity analysis and qNMR for establishing the potency of the reference standard itself.
Protocol A: Routine Analysis via GC-FID
Best for: Purity assay, residual solvents, and process monitoring.
Rationale: The molecule is volatile and thermally stable enough for GC. FID (Flame Ionization Detector) provides a universal response roughly proportional to carbon mass, avoiding the "blind spots" of UV detection.
-
Instrument: Agilent 7890B / 8890 or equivalent with FID.
-
Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm, 1.0 µm film.
-
Note: A thick film (1.0 µm) is required to retain the volatile amine and improve peak shape.
-
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 2 min (Solvent cut).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Detector (FID): 280°C. H₂ flow 30 mL/min, Air 400 mL/min.
-
Sample Prep: Dissolve 10 mg Standard in 10 mL Methanol (HPLC Grade).
Self-Validation Step: Inject the standard 6 times. The RSD of the peak area must be < 2.0% . If tailing factor > 1.5, replace the inlet liner with a deactivated wool liner to prevent amine adsorption.
Protocol B: Primary Standardization via ¹H-qNMR
Best for: Assigning absolute purity to a working standard (Tier 2).
Rationale: qNMR is an absolute method.[4] It counts protons.[5] It does not require a reference standard of the same compound, only a certified internal standard (IS).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity.
-
Solvent: DMSO-d₆ (prevents exchange of hydroxyl protons and solubilizes the salt forms).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (ensure d1 > 5 × T1).
-
Key Signals:
-
Analyte: Methyl group singlet (~2.3 ppm) or the Alkyne proton (singlet ~3.5 ppm). Warning: Check for exchangeable protons if using the alkyne signal; Methyl is safer.
-
IS: Maleic acid vinylic protons (singlet ~6.2 ppm).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][4][5][6][7][8][9]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">
Part 4: Decision Logic for Standard Selection
Use this flowchart to determine which standard grade is required for your specific development phase.
Figure 2: Decision matrix for selecting the appropriate reference standard grade based on development phase.
Part 5: Data Presentation (Simulated Comparison)
The table below demonstrates the impact of using different standard grades on the calculated purity of a production batch of 3-Ethynyl-1-methyl-3-pyrrolidinol.
| Standard Used | Claimed Purity | Actual Water Content | Effective Potency | Resulting Batch Purity Result | Error vs. True Value |
| ISO 17034 CRM | 99.2% (w/w) | 0.4% (Certified) | 99.2% | 98.5% | 0.0% (Reference) |
| Analytical Std | 99.5% (Area%) | 1.2% (Unreported) | 98.3% | 97.6% | -0.9% (Bias) |
| Reagent Grade | 98.0% (Area%) | 3.5% (Hygroscopic) | 94.5% | 93.8% | -4.7% (Critical Failure) |
Note: The "Reagent Grade" result shows a massive deviation because the user assumed "98% Area" meant "98% Potency," ignoring the water content absorbed by the hygroscopic amine.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[1][3][10][11][12] [Link]
-
European Pharmacopoeia (Ph. Eur.). Glycopyrronium Bromide Monograph 2480. (Defines Impurity D and related substances). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24883519, 3-Ethynyl-1-methyl-3-pyrrolidinol.[Link]
Sources
- 1. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. nippongases.com [nippongases.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (R)-(-)-1-Methyl-3-pyrrolidinol CAS#: 104641-60-3 [m.chemicalbook.com]
- 6. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
- 8. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 9. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. certbetter.com [certbetter.com]
- 11. cpiinternational.com [cpiinternational.com]
- 12. a2la.org [a2la.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-1-methyl-3-pyrrolidinol
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-Ethynyl-1-methyl-3-pyrrolidinol. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond product use to encompass its entire lifecycle. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices to ensure a secure laboratory environment.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 3-Ethynyl-1-methyl-3-pyrrolidinol is the foundation of its safe disposal. The molecule's hazards are a composite of its constituent functional groups. The pyrrolidine ring, a cyclic amine, imparts basicity and is associated with skin and eye irritation.[1][2][3] The terminal ethynyl group presents a significant, though often overlooked, hazard: the potential to form explosive heavy metal acetylides.[4]
| Property | Inferred Data / Assessment | Source(s) |
| Chemical Formula | C₇H₁₁NO | [5] |
| Molecular Weight | 125.17 g/mol | [5] |
| Physical State | Likely a liquid or low-melting-point solid at room temperature. | [1] |
| Primary Hazards | Causes skin irritation and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][3] Harmful if swallowed.[1] | [1][2][3] |
| Reactivity Hazards | Incompatible with Strong Oxidizing Agents & Acids: As a tertiary amine, it can react violently with strong acids. | [6] |
| Formation of Explosive Acetylides: The terminal alkyne can react with certain metals (e.g., copper, silver, mercury, and their salts) to form shock-sensitive, explosive acetylides.[4] | [4] | |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[7][8] | [7][8] |
| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] Treat as a hazardous substance. | [7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste containing 3-Ethynyl-1-methyl-3-pyrrolidinol, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification & Rationale | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for damage before each use. Dispose of contaminated gloves as hazardous waste. | [1][9] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes. | [1][8][9] |
| Skin & Body | A flame-retardant laboratory coat must be worn. Ensure it is fully buttoned. | [1][9] |
| Respiratory | All handling of waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[9] | [10] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][11][12]
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste stream.
-
Identify: This waste must be classified as Non-Halogenated Organic Waste .
-
Segregate: Keep this waste stream separate from:
-
Strong Acids and Oxidizers: To prevent violent chemical reactions.[6]
-
Heavy Metal Waste: Crucially, avoid any contact with copper, silver, mercury, or brass to prevent the formation of explosive acetylides.[4]
-
Halogenated Organic Waste: To ensure proper final disposal routing and control costs.
-
Aqueous Waste: To maintain a purely organic waste stream for incineration.
-
Step 2: Container Selection and Labeling
Proper containment is mandated by federal and local regulations.[13][14]
-
Container Material: Use a chemically compatible container, such as the original product container or a high-density polyethylene (HDPE) carboy.[6][9] The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[14]
-
Labeling: The waste container must be clearly and accurately labeled at all times.[15] The label must include:
-
The words "HAZARDOUS WASTE ".[6]
-
The full chemical name: "3-Ethynyl-1-methyl-3-pyrrolidinol ". Do not use abbreviations or formulas.[9]
-
A list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Irritant/Harmful).
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Waste Accumulation and Storage
-
Container Management: Keep the waste container tightly closed except when adding waste.[9][11] Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[11][12] This area must be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[12]
-
Secondary Containment: Store the container within a larger, chemically resistant secondary container (e.g., a containment tray or tub) to capture any potential leaks.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any disposable labware (pipette tips, weighing boats), gloves, or absorbent materials contaminated with 3-Ethynyl-1-methyl-3-pyrrolidinol must be collected as solid hazardous waste. Place these items in a separate, clearly labeled, lined container designated for solid chemical waste.
-
Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[14] The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid non-halogenated organic waste container.[6] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[14]
Step 5: Final Disposal Arrangement
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check institutional and local rules), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[11][12][16]
-
Licensed Disposal: The ultimate disposal method for this combustible material is high-temperature incineration in a licensed hazardous waste disposal facility equipped with an afterburner and scrubber.[7][8] Never attempt to dispose of this chemical yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from 3-Ethynyl-1-methyl-3-pyrrolidinol.
Caption: Decision workflow for proper segregation and disposal.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is vital.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab.
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1][7]
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pillows).[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1][17]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office immediately.
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
Regulatory Framework
The management of this chemical waste is governed by several key regulations. In the United States, this includes the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11][13][18] These regulations mandate the "cradle-to-grave" management of hazardous waste, including proper identification, labeling, storage, and disposal.[11][12]
By following this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring your laboratory operates in full compliance with these critical safety and environmental standards.
References
- ChemicalBook. (2026, January 17). 1-Methyl-3-pyrrolidinol - Safety Data Sheet.
- ECHEMI. (n.d.). 1-Methyl-3-pyrrolidinol SDS, 13220-33-2 Safety Data Sheets.
- Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - (S)-1-Methyl-3-pyrrolidinol.
- TCI EUROPE N.V. (2025, October 2). SAFETY DATA SHEET - 1-Ethyl-3-pyrrolidinol.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from Environmental Health and Radiation Safety - University of Pennsylvania.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
